

Application Notes and Protocols for Assessing CaMKII Inhibition with Myristoylated AC3-I

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Compound of Interest

Compound Name: AC3-I, myristoylated

Cat. No.: B12389102

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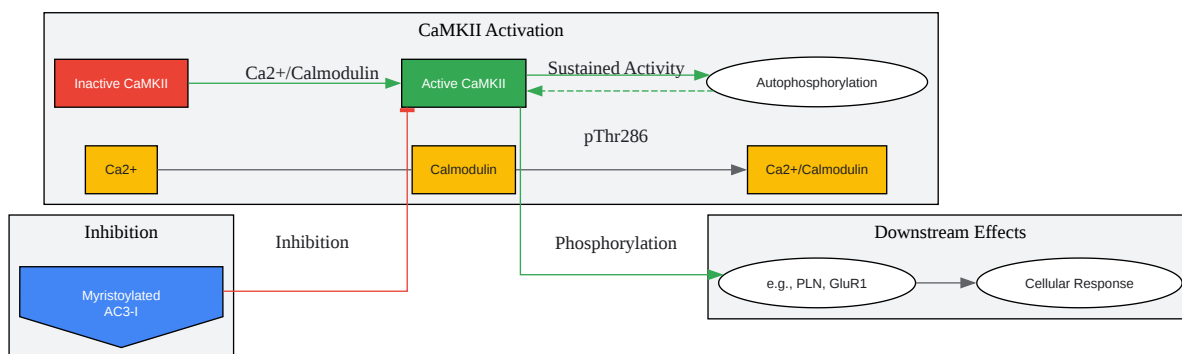
For Researchers, Scientists, and Drug Development Professionals

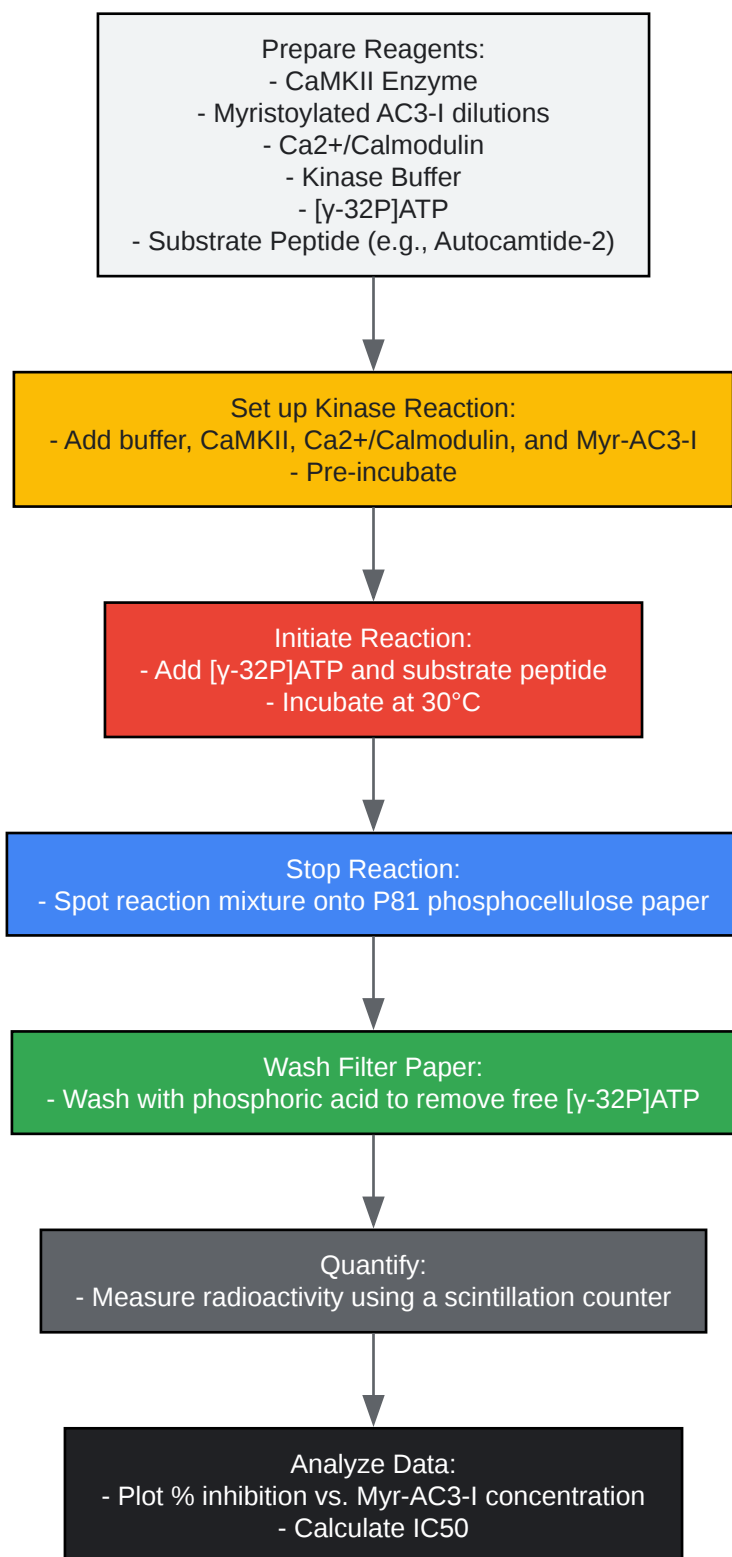
Introduction

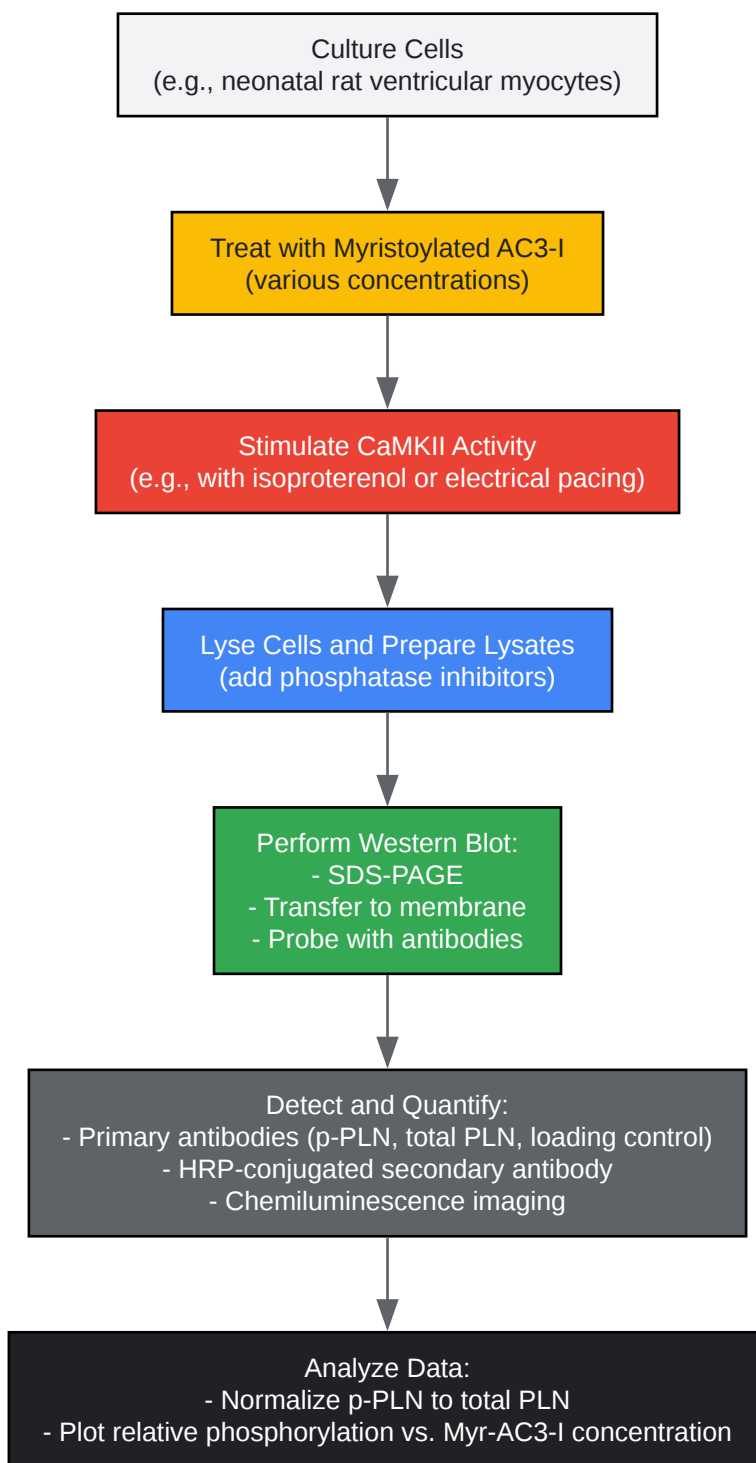
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) is a crucial serine/threonine kinase involved in a multitude of cellular signaling pathways, including learning and memory, cardiac function, and gene expression.^{[1][2]} Its dysregulation has been implicated in various pathological conditions such as Alzheimer's disease, heart arrhythmia, and cancer.^[1] Consequently, CaMKII has emerged as a significant target for therapeutic intervention.

Myristoylated AC3-I is a highly specific and potent cell-permeable peptide inhibitor of CaMKII.^{[3][4]} It is derived from Autocamtide-3, a substrate of CaMKII, with the threonine phosphorylation site substituted with an alanine, rendering it a competitive inhibitor.^{[3][4]} The addition of a myristoyl group enhances its membrane permeability, allowing for its use in cell-based assays.^{[3][4]} These application notes provide detailed protocols for assessing the inhibitory effects of myristoylated AC3-I on CaMKII activity both in vitro and in a cellular context.

Signaling Pathway of CaMKII Activation and Inhibition







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